4-Hydroxy-5-phenylpentan-2-one 4-Hydroxy-5-phenylpentan-2-one
Brand Name: Vulcanchem
CAS No.: 206446-98-2
VCID: VC19094513
InChI: InChI=1S/C11H14O2/c1-9(12)7-11(13)8-10-5-3-2-4-6-10/h2-6,11,13H,7-8H2,1H3
SMILES:
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol

4-Hydroxy-5-phenylpentan-2-one

CAS No.: 206446-98-2

Cat. No.: VC19094513

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-5-phenylpentan-2-one - 206446-98-2

Specification

CAS No. 206446-98-2
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name 4-hydroxy-5-phenylpentan-2-one
Standard InChI InChI=1S/C11H14O2/c1-9(12)7-11(13)8-10-5-3-2-4-6-10/h2-6,11,13H,7-8H2,1H3
Standard InChI Key WLYDVDCMHLCWTF-UHFFFAOYSA-N
Canonical SMILES CC(=O)CC(CC1=CC=CC=C1)O

Introduction

Chemical Structure and Physicochemical Properties

Table 1: Key Physicochemical Properties of 4-Hydroxy-5-phenylpentan-2-one

PropertyValue
Molecular FormulaC11H14O2\text{C}_{11}\text{H}_{14}\text{O}_2
Molecular Weight178.228 g/mol
Exact Mass178.099 Da
Polar Surface Area (PSA)37.3 Ų
LogP (Octanol-Water)1.569
Hydrogen Bond Donors1 (hydroxyl group)
Hydrogen Bond Acceptors2 (ketone and hydroxyl)

The LogP value of 1.569 indicates moderate lipophilicity, suggesting balanced solubility in both aqueous and organic media . The polar surface area, dominated by the hydroxyl and ketone groups, facilitates hydrogen-bonding interactions critical for its reactivity .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR):

  • 1H^1 \text{H} NMR (CDCl3_3 ): Signals at δ 7.44–7.20 (m, 5H, aromatic), δ 4.54 (s, 1H, -OH), δ 3.19 (d, J = 16.8 Hz, 1H, CH2_2), δ 2.84 (d, J = 17.2 Hz, 1H, CH2_2), δ 2.07 (s, 3H, CH3_3), and δ 1.58 (s, 3H, CH3_3) confirm the structure .

  • 13C^{13} \text{C} NMR: Peaks at δ 210.0 (C=O), δ 150.2 (aromatic quaternary carbon), δ 72.9 (C-OH), and δ 53.2 (C5) align with the expected connectivity .

Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 178.099 [M+H]+^+ .

Synthetic Methodologies

Organocatalytic Asymmetric Synthesis

Lou et al. (2004) pioneered an enantioselective route using L-proline as a chiral catalyst (Scheme 1) . The reaction between phenylacetone and formaldehyde in dimethyl sulfoxide (DMSO) at 25°C achieves 85% yield with 92% enantiomeric excess (ee). The mechanism involves enamine formation, followed by a Mannich-type addition and hydrolysis .

Table 2: Optimization of Organocatalytic Synthesis

ConditionOutcome
Catalyst: L-proline (20 mol%)85% yield, 92% ee
Solvent: DMSOEnhanced enantioselectivity
Temperature: 25°COptimal reaction rate

Grignard Reagent-Based Approaches

Sasaki and Yudin (2004) developed a Grignard addition protocol using phenylmagnesium bromide and 4-hydroxy-2-pentanone . The reaction proceeds in tetrahydrofuran (THF) at −78°C, yielding 78% of the target compound after aqueous workup and column chromatography. This method avoids racemization but requires stringent anhydrous conditions .

Industrial-Scale Considerations

While no large-scale production data exists for 4-hydroxy-5-phenylpentan-2-one, continuous flow reactors and immobilized catalysts could enhance throughput. Potential challenges include stereocontrol at scale and purification of hygroscopic intermediates.

Reactivity and Derivative Synthesis

Oxidation and Reduction Pathways

  • Oxidation: Treatment with pyridinium chlorochromate (PCC) converts the hydroxyl group to a ketone, yielding 5-phenylpentan-2,4-dione .

  • Reduction: Sodium borohydride (NaBH4_4) reduces the ketone to a secondary alcohol, forming 4-hydroxy-5-phenylpentan-2-ol .

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